molecular formula Cl2CoH12O6 B8815575 Dichlorocobalt hexahydrate

Dichlorocobalt hexahydrate

Cat. No. B8815575
M. Wt: 237.93 g/mol
InChI Key: GFHNAMRJFCEERV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381833B2

Procedure details

Sodium borohydride (8.75 g, 231.21 mmol) was dissolved in NMP (95 mL) under stirring with a stirring blade at room temperature. Subsequently, to the resultant solution was added an NMP solution (20 mL) of tert-butyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate (cis/trans=62/38) (hereinafter the compound will be referred to as “compound (1a)”) (30 g, 154.14 mmol). An NMP solution (35 mL) of cobalt chloride hexahydrate (1.1 g, 4.62 mmol) was gradually added to the resultant reaction mixture under ice cooling. After completion of dropwise addition, the resultant mixture was stirred with a stirring blade at room temperature for 30 minutes, and at 40° C. for three hours. After completion of reaction, water (120 mL) was added to the resultant reaction mixture at the same temperature, followed by addition of 5 N hydrochloric acid (30 mL). Subsequently, toluene was added to the reaction mixture for extraction. The resultant toluene layer was washed with water, and then dried over sodium sulfate, to thereby yield a toluene solution containing 24.3 g (yield: 98%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tert-butyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
compound ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
120 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight
Yield
98%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl[C:4]1([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH:5]1[F:7].O.Cl>CN1C(=O)CCC1.O.O.O.O.O.O.[Co](Cl)Cl.C1(C)C=CC=CC=1>[F:7][CH:5]1[CH2:6][CH:4]1[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9] |f:0.1,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
1.1 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
8.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tert-butyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C1)F)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Five
Name
compound ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
120 mL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring with a stirring blade at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture under ice cooling
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
ADDITION
Type
ADDITION
Details
was added to the resultant
CUSTOM
Type
CUSTOM
Details
reaction mixture at the same temperature
WASH
Type
WASH
Details
The resultant toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to thereby yield a toluene solution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1C(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.